1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. The compound has the molecular formula C16H12N2O3 and a molecular weight of approximately 284.28 g/mol. It is classified as an isoquinoline derivative, which is a type of nitrogen-containing heterocyclic compound known for its pharmacological properties.
This compound can be synthesized through various chemical reactions involving isoquinoline and pyridine derivatives. Its structure features both an isoquinoline and a pyridine moiety, contributing to its unique reactivity and potential applications in drug development.
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid falls under the category of heterocyclic compounds and specifically belongs to the isoquinoline family. These compounds are often studied for their roles as pharmaceuticals and agrochemicals.
The synthesis of 1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step synthetic routes. One effective method includes the Ugi reaction, which allows for the formation of isoquinoline derivatives through a one-pot reaction involving an amine, an aldehyde, and an isocyanide.
The compound features a complex molecular structure characterized by:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H12N2O3 |
Molecular Weight | 284.28 g/mol |
CAS Number | 477851-17-5 |
Melting Point | Not extensively documented |
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid can participate in several types of chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating properties of the pyridine ring, which modulate its electrophilicity and nucleophilicity.
The mechanism of action for 1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes and receptors. The isoquinoline core likely facilitates binding to various molecular targets, modulating biological pathways that could lead to therapeutic effects.
While specific physical properties such as boiling point or melting point are not extensively documented, general characteristics include:
The chemical properties include:
Relevant data on solubility and stability are crucial for understanding its application in various chemical environments.
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific uses:
Isoquinoline (C₉H₇N), first isolated from coal tar in 1885 by Hoogewerf and van Dorp, established the foundation for a prolific class of heterocyclic compounds in medicinal chemistry [8] [2]. Its bicyclic structure—a benzene ring fused to a pyridine ring—imparts significant aromatic character and weak basicity (pKa ~5.14), facilitating diverse chemical modifications [8] [5]. Early pharmacological interest emerged from natural alkaloids like papaverine (a vasodilator) and berberine, which feature the isoquinoline core and exhibit bioactivity. The tyrosine-derived biosynthesis of plant alkaloids underscored the scaffold’s biological relevance, driving synthetic efforts to replicate and optimize its properties [8] [9]. Traditional synthesis methods, such as the Pomeranz-Fritsch reaction (cyclization of benzalaminoacetaldehyde) and Bischler-Napieralski cyclodehydration, enabled early access to isoquinoline frameworks but faced limitations in yield and reaction harshness [2] [8]. Contemporary metal-catalyzed and microwave-assisted techniques later resolved these issues, expanding the scaffold’s utility in drug design [2].
Table 1: Key Milestones in Isoquinoline Pharmacophore Development
Year | Event | Significance |
---|---|---|
1885 | Isolation from coal tar | First identification of isoquinoline |
Early 20th c. | Discovery of papaverine | Validated vasodilatory applications |
1914 | Weissgerber’s extraction protocol | Scalable production from coal tar |
1950s | Structural elucidation of berberine and morphine | Linked isoquinoline to CNS-active alkaloids |
2000s | Advent of transition metal-catalyzed syntheses | Enabled complex derivatives with improved yields |
The integration of a pyridine ring into the isoquinoline system generates hybrid scaffolds with enhanced pharmacological potential. These hybrids leverage:
The specific compound 1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1374407-77-8, C₁₅H₁₀N₂O₃) exemplifies this design. Its structure features:
This trifunctional architecture allows simultaneous engagement with multiple biological targets. For instance, competitive inhibition of PIM-1 kinase by such hybrids arises from pyridine coordination to ATP-binding residues and carboxylic acid anchoring to hydrophilic domains [3] [6]. Similarly, the planar fused system intercalates DNA or tubulin, as seen in hybrid-based microtubule disruptors like combretastatin analogs [6] [9].
Table 2: Synthetic Methods for Pyridine-Isoquinoline Hybrids
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Pomeranz-Fritsch | Benzaldehyde + aminoacetaldehyde diethyl acetal, H₂SO₄ | Direct ring formation | Low yields (~30%) |
Bischler-Napieralski | Phenethylamide, POCl₃, 100°C | High functional group tolerance | Requires dehydration step |
Ag(I)-catalyzed cyclization | 2-Alkynylbenzaldoximes, AgOTf, 80°C | Mild conditions, >80% yields | Catalyst cost |
Microwave-assisted | Aryl imines, Pd(OAc)₂, 150°C, 20 min | Rapid (<30 min), scalable | Specialized equipment needed |
Compound Glossary
Compound Name | Role/Application |
---|---|
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid | Kinase inhibition scaffold |
Papaverine | Vasodilator, historical isoquinoline pharmacophore |
Berberine | Natural antimicrobial/antidiabetic alkaloid |
Combretastatin A4 | Microtubule-targeting agent, hybrid design template |
Saquinavir | HIV protease inhibitor with isoquinoline moiety |
Pyridine-isoquinoline hybrids exhibit multimodal target engagement, underpinning their therapeutic versatility:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: